

A Comparative Guide to TS-021: Monotherapy vs. Combination Therapy in Clinical Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **TS-021** (also known as Sym021) as a monotherapy versus its use in combination with other immunotherapies. The data presented is based on findings from clinical trials and preclinical studies, offering insights into the therapeutic potential of these different treatment strategies.

Overview of TS-021 (Sym021)

TS-021 is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1). By binding to PD-1, **TS-021** blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed by tumor cells to evade the immune system. This blockade is designed to restore the activity of T-cells, enabling them to recognize and attack cancer cells.

Clinical Efficacy: A Head-to-Head Comparison

The primary clinical evidence for **TS-021** comes from the Phase 1 clinical trial NCT03311412, which evaluated the safety and preliminary efficacy of **TS-021** as a monotherapy and in combination with two other checkpoint inhibitors: Sym022 (an anti-LAG-3 antibody) and Sym023 (an anti-TIM-3 antibody) in patients with advanced solid tumors.[1]

Quantitative Data Summary

The following table summarizes the key efficacy data from the NCT03311412 study. It is important to note that the available data for the combination therapies may be from interim



analyses and not the final results.

| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
|-------------------------------------|---------------------------|-------------------------------------|---------------------------|--------------------------|
| TS-021 Monotherapy | 17 | 11.8% | 1 | 1 |
| TS-021 + Sym022 (anti- LAG-3) | 20 (interim analysis) | 5% | 0 | 1 |
| TS-021 + Sym023 (anti- TIM-3) | 17 | Responses Observed* | - | - |

^{*}Specific quantitative data for the **TS-021** + Sym023 arm from the available search results is limited to the statement that "responses were observed."

Antitumor activity was reported for both **TS-021** monotherapy and in combination with Sym022 or Sym023 in patients with heavily pretreated advanced cancer.[1] Preclinical models have suggested that combining **TS-021** with antibodies targeting other checkpoints, such as LAG-3 and TIM-3, can result in enhanced immunostimulatory and antitumor activity.

Experimental Protocols

A key method for assessing the biological activity of **TS-021** in these studies was the measurement of immune modulation through an ex vivo IL-2 release assay.

Ex Vivo Immune Modulation Assay (Based on Preclinical Studies)

Objective: To assess the ability of **TS-021** to enhance T-cell activation.

Methodology:



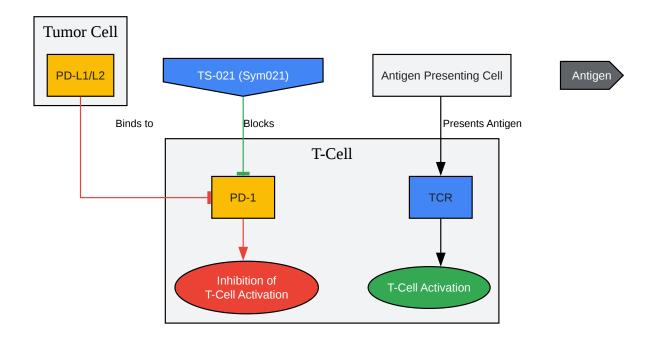
- Sample Collection: Whole blood samples are collected from patients before and after treatment with TS-021.
- Stimulation: The whole blood is stimulated with a T-cell activator, such as Staphylococcal enterotoxin B (SEB), which crosslinks T-cell receptors and antigen-presenting cells, leading to T-cell activation.
- Incubation: The stimulated blood is incubated for a specified period to allow for cytokine production.
- Measurement of IL-2 Release: The concentration of Interleukin-2 (IL-2), a key cytokine
 indicating T-cell activation, in the plasma is measured using a validated immunoassay, such
 as an ELISA (Enzyme-Linked Immunosorbent Assay).
- Analysis: An increase in IL-2 secretion in post-treatment samples compared to pre-treatment samples indicates that **TS-021** has successfully enhanced the T-cell response.

In the monotherapy arm of the NCT03311412 trial, immune modulation, as measured by this ex vivo IL-2 release, was observed in 11 of the 13 evaluated patients.[2]

Visualizing the Mechanism and Workflow

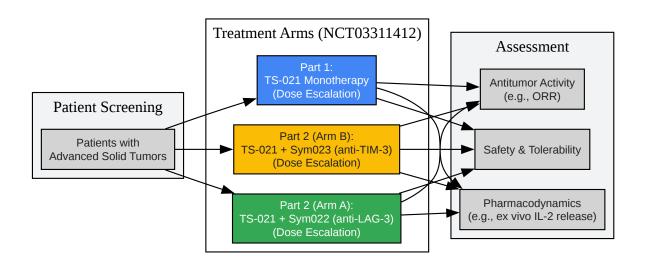
To better understand the underlying biology and experimental design, the following diagrams illustrate the **TS-021** signaling pathway and the clinical trial workflow.





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Caption: Mechanism of Action of TS-021.



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Caption: Workflow of the NCT03311412 Phase 1 Trial.



Conclusion

The available data from the Phase 1 study of **TS-021** (Sym021) demonstrates that the monotherapy is well-tolerated and shows signs of antitumor activity and immune modulation in patients with advanced solid tumors. While the combination of **TS-021** with other checkpoint inhibitors like anti-LAG-3 and anti-TIM-3 has a strong preclinical rationale for synergistic effects, the clinical data presented thus far is preliminary. Further results from the completed study are needed to definitively compare the efficacy of the combination therapies against **TS-021** monotherapy. The choice between monotherapy and combination therapy will likely depend on the tumor type, the patient's prior treatments, and the safety profile of the combination regimen.

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References

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